molecular formula C21H22INO3 B12765841 3-Quinuclidinyl-4-iodobenzilate, (3R,S)- CAS No. 88000-63-9

3-Quinuclidinyl-4-iodobenzilate, (3R,S)-

Cat. No.: B12765841
CAS No.: 88000-63-9
M. Wt: 463.3 g/mol
InChI Key: MHBGDNWDRYOZPX-FPOVZHCZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Significance in Neuropharmacology Research

The development of 3-Quinuclidinyl-4-iodobenzilate (B1210733) is intrinsically linked to the broader research history of its parent compound, 3-quinuclidinyl benzilate (QNB). QNB itself emerged as a standard pharmacological tool for probing the cholinergic system due to its high affinity for muscarinic acetylcholine (B1216132) receptors. Recognizing the potential to visualize and quantify these receptors in living systems, researchers sought to develop radiolabeled analogs of QNB. This led to the synthesis of tritiated QNB ([³H]QNB), which became widely used for mapping receptor distribution in brain tissue via autoradiography.

The advent of 3-Quinuclidinyl-4-iodobenzilate, often abbreviated as IQNB, represented a significant advancement. The incorporation of iodine allowed for labeling with gamma-emitting isotopes of iodine, such as iodine-125 (B85253) and iodine-123. This was a crucial step forward, as it expanded the utility of the compound beyond simple tissue autoradiography to non-invasive imaging techniques like Single Photon Emission Computed Tomography (SPECT). nih.govfrontiersin.org This enabled, for the first time, the in-vivo imaging and quantification of muscarinic acetylcholine receptors in the brains of living subjects, including humans. frontiersin.org The significance of this development lies in its contribution to understanding the role of muscarinic receptors in various neurological conditions.

Role as a Muscarinic Acetylcholine Receptor Ligand in Research Paradigms

3-Quinuclidinyl-4-iodobenzilate functions as a high-affinity antagonist for muscarinic acetylcholine receptors (mAChRs). nih.govresearchgate.net Its primary role in research is to serve as a radioligand that binds to these receptors, allowing for their detection and quantification.

Receptor Binding Profile

Research has demonstrated that radioiodinated 3-Quinuclidinyl-4-iodobenzilate exhibits high affinity for mAChRs, in some cases even higher than that of [³H]QNB. nih.gov Notably, it displays a degree of selectivity for different subtypes of muscarinic receptors. Studies have indicated a higher affinity for the M1 and M2 receptor subtypes compared to others. nih.govresearchgate.net The binding of IQNB to mAChRs has been shown to be saturable and stereoselective, which are key criteria for a reliable receptor binding radiotracer. nih.gov The (R,R)-enantiomer is the receptor-active form, while the (S,S)-enantiomer is relatively inactive. nih.gov

PropertyDescriptionReference
Receptor Target Muscarinic Acetylcholine Receptors (mAChRs) nih.gov
Binding Action Antagonist researchgate.net
Affinity High nih.gov
Subtype Selectivity Preferential binding to M1 and M2 subtypes nih.gov
Stereoselectivity The (R,R)-enantiomer is the active form nih.gov

Application in Research Techniques

The characteristics of 3-Quinuclidinyl-4-iodobenzilate make it a versatile tool in various research paradigms:

In Vitro Binding Assays: Radiolabeled IQNB is utilized in competition binding assays to determine the affinity of other compounds for muscarinic receptors. nih.gov

Autoradiography: [¹²⁵I]IQNB is employed in autoradiographic studies to map the distribution and density of muscarinic receptors in brain slices and other tissues with high resolution. nih.gov

In Vivo Imaging: As a radiotracer for SPECT, [¹²³I]IQNB allows for the non-invasive imaging and quantification of muscarinic receptor availability in the living brain. nih.gov This has been instrumental in studying the cholinergic system's integrity in health and disease.

Scope of Academic Investigation of the Compound

The academic investigation of 3-Quinuclidinyl-4-iodobenzilate has spanned several key areas, primarily focused on its application as a neuroimaging agent.

Neurological Disorder Research

A significant portion of the research using this compound has been directed towards understanding the alterations in the cholinergic system in various neurological and psychiatric disorders. For instance, SPECT studies with [¹²³I]IQNB have been conducted to investigate changes in muscarinic receptor distribution in conditions such as dementia with Lewy bodies (DLB) and Parkinson's disease dementia (PDD). nih.gov These studies have revealed significant elevations of mAChRs in the occipital lobe in these patient populations, which may be related to the visual disturbances common in these disorders. nih.gov

Pharmacokinetic and Methodological Studies

Considerable research has focused on the pharmacokinetics and transport of 3-Quinuclidinyl-4-iodobenzilate in the brain. Kinetic analysis has been performed to understand its transport across the blood-brain barrier and its binding to mAChRs in vivo. nih.gov These studies are crucial for the accurate quantification of receptor density from imaging data. Furthermore, research has been dedicated to improving the synthesis of radioiodinated IQNB to achieve higher radiochemical yields and specific activity, which are critical for high-quality imaging results. nih.gov

Research AreaFocus of InvestigationKey FindingsReference
Neurodegenerative Diseases Investigating changes in muscarinic receptor density in dementia with Lewy bodies and Parkinson's disease dementia.Elevated muscarinic receptor levels in the occipital lobe of affected individuals. nih.gov
Pharmacokinetics Analyzing the transport and binding kinetics of the compound in the brain.The rate of accumulation in the cerebrum is dependent on both blood-brain barrier transport and the rate of binding. nih.gov
Radiochemistry Developing improved methods for the synthesis of radioiodinated IQNB.New methods have been developed that are faster and result in higher yields and specific activity. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88000-63-9

Molecular Formula

C21H22INO3

Molecular Weight

463.3 g/mol

IUPAC Name

[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (2S)-2-hydroxy-2-(4-iodophenyl)-2-phenylacetate

InChI

InChI=1S/C21H22INO3/c22-18-8-6-17(7-9-18)21(25,16-4-2-1-3-5-16)20(24)26-19-14-23-12-10-15(19)11-13-23/h1-9,15,19,25H,10-14H2/t19-,21-/m0/s1

InChI Key

MHBGDNWDRYOZPX-FPOVZHCZSA-N

Isomeric SMILES

C1CN2CCC1[C@H](C2)OC(=O)[C@](C3=CC=CC=C3)(C4=CC=C(C=C4)I)O

Canonical SMILES

C1CN2CCC1C(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=C(C=C4)I)O

Origin of Product

United States

Chemical Synthesis and Radiosynthesis Methodologies

Synthetic Pathways for 3-Quinuclidinyl-4-iodobenzilate (B1210733)

The creation of 3-Quinuclidinyl-4-iodobenzilate can be approached through several synthetic routes, each with distinct advantages and applications, particularly concerning the introduction of a radioisotope of iodine.

Classical Synthesis Approaches

Classical synthesis of the parent compound, 3-quinuclidinyl benzilate, often involves the transesterification of a benzilate ester with 3-quinuclidinol (B22445). A common method utilizes the reaction of methyl benzilate with 3-quinuclidinol in an inert, anhydrous aliphatic hydrocarbon solvent, such as n-heptane. nih.govgoogle.com This reaction is typically catalyzed by metallic sodium. nih.govgoogle.com The process involves heating the mixture to reflux for several hours to drive the reaction to completion. nih.gov

For the synthesis of the specific 4-iodo derivative, a key starting material is 4-iodobenzoic acid. This can be prepared through the oxidation of p-iodotoluene using a strong oxidizing agent like potassium permanganate. nih.gov Another route to a key precursor, 3-quinuclidinol, involves the reduction of 3-quinuclidinone hydrochloride with hydrogen. nih.gov The final esterification step to produce 3-Quinuclidinyl-4-iodobenzilate would then involve the coupling of 4-iodobenzilic acid (or its ester derivative) with 3-quinuclidinol.

Tributylstannyl Precursor Methods for Enhanced Radiochemical Yield

For radiolabeling, particularly with short-lived isotopes like Iodine-123, high radiochemical yields and rapid reaction times are paramount. The tributylstannyl precursor method has emerged as a highly efficient technique for the synthesis of radioiodinated 3-Quinuclidinyl-4-iodobenzilate. This method involves the synthesis of a 3-quinuclidinyl-4-(tributylstannyl)benzilate precursor. This precursor is then subjected to an iododestannylation reaction with a radioiodide source, typically in the presence of an oxidizing agent.

This approach offers significant advantages over older methods, including faster reaction times and reliably high radiochemical yields. The synthesis of the stannylated precursor itself involves reacting a 4'-halo-3-quinuclidinyl benzilate with a distannane compound, such as hexabutylditin, in the presence of a palladium catalyst. nih.gov The subsequent radioiodination can achieve yields as high as 80% in as little as five minutes. nih.gov

Triazene (B1217601) Precursor Methods

The triazene precursor method is another established route for the radiosynthesis of 3-Quinuclidinyl-4-iodobenzilate. This method involves the preparation of a triazene derivative of the benzilate ester. The triazene group can then be displaced by radioiodine. However, this method is generally associated with lower radiochemical yields compared to the tributylstannyl precursor method.

Exchange Reaction Methodologies

Isotopic exchange reactions represent a straightforward approach to radiolabeling. In this method, non-radioactive 3-Quinuclidinyl-4-iodobenzilate is reacted with a source of radioactive iodide. The radioiodine exchanges with the stable iodine atom on the aromatic ring. While conceptually simple, this method often results in a product with a relatively low specific activity, which can be a limitation for certain imaging applications.

Radiosynthesis Method Precursor Typical Radiochemical Yield Key Advantages Key Disadvantages
Tributylstannyl Precursor 3-Quinuclidinyl-4-(tributylstannyl)benzilateHigh (up to 80%) nih.govFast reaction time, high specific activity nih.govRequires synthesis of organotin precursor
Triazene Precursor Triazene derivative of benzilate esterLowEstablished methodLower yield compared to stannyl (B1234572) method
Exchange Reaction Non-radioactive 3-Quinuclidinyl-4-iodobenzilateVariable, often lowSimple conceptLow specific activity

Building Block Synthetic Strategies

A "building block" or convergent synthetic strategy is implicitly used in many of the syntheses of 3-Quinuclidinyl-4-iodobenzilate and its analogs. This approach involves the separate synthesis of key molecular fragments (the building blocks) which are then combined in the final stages of the synthesis. For 3-Quinuclidinyl-4-iodobenzilate, the primary building blocks are:

3-Quinuclidinol: This bicyclic alcohol provides the esterifying alcohol portion of the final molecule. Its synthesis can be achieved through various routes, including the reduction of 3-quinuclidinone. nih.gov

4-Iodobenzilic Acid: This substituted glycolic acid derivative forms the core of the benzilate portion. Its synthesis can start from 4-iodobenzoic acid. nih.gov

The final step in this strategy is the esterification of 4-iodobenzilic acid with 3-quinuclidinol. This modular approach allows for the synthesis of a variety of analogs by simply substituting the building blocks. For instance, different substituted benzilic acids or alternative aminoalcohols can be used to create a library of related compounds for structure-activity relationship studies.

Radiochemistry and Radiolabeling Techniques

The utility of 3-Quinuclidinyl-4-iodobenzilate in nuclear medicine is entirely dependent on its successful radiolabeling with an appropriate iodine isotope, such as ¹²³I for SPECT imaging. The choice of radiolabeling method is often a balance between the desired specific activity, the radiochemical yield, the reaction time, and the stability of the starting materials and final product.

The most common methods for introducing radioiodine into aromatic rings, as is the case for this compound, are electrophilic substitution reactions. In the tributylstannyl and triazene precursor methods, a reactive group is installed on the aromatic ring that is readily displaced by an electrophilic form of radioiodine. This is typically generated in situ from radioiodide (e.g., Na[¹²³I]) by the addition of an oxidizing agent such as chloramine-T or Iodogen.

The exchange reaction, on the other hand, relies on the direct substitution of a non-radioactive iodine atom with a radioactive one. This process is often facilitated by heat or the presence of a catalyst.

The purification of the final radiolabeled product is a critical step to ensure that it is free from unreacted radioiodide and other chemical impurities. High-performance liquid chromatography (HPLC) is frequently employed for this purpose, allowing for the separation of the desired product from starting materials and byproducts.

Iodine-123 (¹²³I) Labeling Protocols

Iodine-123 is a radioisotope favored for in vivo imaging techniques like single-photon emission computed tomography (SPECT) due to its ideal half-life (13.22 hours) and gamma emission energy (159 keV). wikipedia.org The labeling of IQNB with ¹²³I often involves electrophilic substitution, where the iodine atom is incorporated into the aromatic ring of the benzilate moiety. nih.gov This process can be facilitated by oxidizing agents. nih.gov The resulting ¹²³I-labeled IQNB is used as a tracer to evaluate the function of sympathetic neurons and for imaging neuroendocrine tumors. nih.govnih.gov

The production of ¹²³I itself is typically achieved in a cyclotron through the proton irradiation of Xenon-124. wikipedia.org The subsequent decay of the produced Xenon-123 yields Iodine-123, which is then used for radiolabeling. wikipedia.org

Iodine-125 (B85253) (¹²⁵I) Labeling Protocols

Iodine-125 is another crucial radioisotope for labeling IQNB, primarily for in vitro assays and preclinical animal studies due to its longer half-life (approximately 60 days). nih.govrevvity.com Several methods have been established for preparing [¹²⁵I]IQNB.

Initially, radioiodinated IQNB was prepared using methods such as an exchange reaction or from a triazene precursor. nih.gov However, these techniques often result in low radiochemical yields and, in the case of the exchange reaction, a product with low specific activity. nih.gov

More advanced and efficient methods have since been developed. These include:

Tributylstannyl Precursor Method : This method involves the radioiodination of a tributylstannyl precursor of IQNB. It is noted for being faster and more convenient than older methods, reliably producing high radiochemical yields of a high specific activity product. nih.gov

Organoborane Precursor Method : A technique has been developed where [¹²⁵I]IQNB is prepared from the corresponding boronic acid precursor, which reacts with sodium [¹²⁵I]iodide in the presence of a mild oxidant. kisti.re.kr

Oxidative Methods : General protein and peptide labeling techniques, such as the Chloramine-T and Iodogen methods, can also be adapted for small organic molecules. revvity.com These methods use an oxidizing agent to facilitate the substitution of ¹²⁵I onto tyrosine or histidine residues, or in this case, the phenyl ring of the benzilate. revvity.com

The choice of method depends on the desired characteristics of the final product, such as specific activity and purity.

¹²⁵I Labeling Method Precursor Key Features Outcome
Exchange Reaction Non-radioactive IQNBSimple exchange of stable iodine for ¹²⁵I.Low radiochemical yield, low specific activity. nih.gov
Triazene Method Triazene derivativeEstablished but less efficient method.Low radiochemical yield. nih.gov
Tributylstannyl Method Tributylstannyl derivativeFast, convenient, reliable.High radiochemical yield, high specific activity. nih.gov
Boronic Acid Method Boronic acid derivativeUses a mild oxidant.Effective preparation of [¹²⁵I]IQNB. kisti.re.kr

Fluorine-18 (¹⁸F) Analogue Synthesis for Positron Emission Tomography (PET) Research

Positron Emission Tomography (PET) is a powerful imaging modality that requires positron-emitting isotopes. nih.gov Fluorine-18 (¹⁸F) is a widely used isotope for PET due to its favorable half-life (109.8 minutes) and good imaging characteristics. nih.govnih.gov

For PET studies of muscarinic receptors, fluorine-19 labeled (non-radioactive) alkyl analogues of quinuclidinyl benzilate (QNB) have been synthesized through stereoselective reactions. nih.gov These stable analogues, such as (R,S)-fluoromethyl-QNB, are used in competitive binding studies to evaluate their selectivity for different receptor subtypes. nih.gov The synthesis of these analogues serves as a basis for developing ¹⁸F-labeled versions for PET imaging. The introduction of ¹⁸F often involves late-stage radiofluorination techniques. nih.gov

Production of High Specific Activity Radioligands

High specific activity, the ratio of radioactivity to the total mass of the compound, is crucial for radioligands used in receptor binding studies. nih.govresearchgate.net A high specific activity ensures that the ligand can be used at very low concentrations, minimizing pharmacological effects while providing a strong enough signal for detection.

The synthesis of high specific activity radiopharmaceuticals presents challenges, particularly in separating the desired radiolabeled product from any unlabeled ("carrier") compounds. taylorfrancis.com For [¹²⁵I]IQNB, the tributylstannyl precursor method has been specifically highlighted as a reliable way to achieve a high specific activity product, superior to the older exchange and triazene methods. nih.gov This is a key advantage as it allows for more sensitive and accurate receptor binding assays. nih.govnih.gov The production of carrier-free radioisotopes, where the radionuclide is not diluted with stable isotopes of the same element, is the ideal approach for achieving the highest possible specific activity. researchgate.netresearchgate.net

Enantioselective Synthesis and Stereochemical Control

3-Quinuclidinyl-4-iodobenzilate has two chiral centers, one in the quinuclidinol moiety and one in the benzilate moiety. This results in the possibility of four stereoisomers: (R,R), (R,S), (S,R), and (S,S). The spatial arrangement of these isomers significantly impacts their binding affinity and kinetics with muscarinic receptor subtypes. nih.gov

Enantiomeric Synthesis of (R)- and (S)-Isomers

The synthesis of specific enantiomers is essential for studying their differential biological activities. For instance, the (R)-isomer of the quinuclidinol portion is known to be crucial for high-affinity binding to muscarinic receptors. nih.gov Research has focused on synthesizing diastereomers such as (R,R)-IQNB and (R,S)-IQNB. nih.govnih.gov

Stereoselective reactions are employed to produce these specific isomers. nih.gov For example, to create fluorine-19 labeled analogues with defined stereochemistry, specific synthesis pathways are designed to control the configuration at each chiral center. nih.gov The (R,R) and (R,S) isomers of IQNB exhibit different kinetic properties; the (R,S)-isomer has a dissociation rate constant that is 13-fold faster than the (R,R)-isomer. nih.gov This highlights the importance of synthesizing stereochemically pure compounds to accurately interpret research findings.

Isomer Relative Affinity/Kinetics
(R,R)-IQNB High affinity, slow dissociation rate. nih.govnih.gov
(R,S)-IQNB High affinity (3- to 4-fold lower than R,R), fast dissociation rate (13-fold faster than R,R). nih.gov
(S,S)-IQNB Considered relatively receptor-inactive, with significantly lower binding ability (16-fold less than R,R). nih.gov

Chiral Resolution Techniques

When a synthesis results in a racemic mixture (an equal mixture of enantiomers), chiral resolution techniques are necessary to separate them. wikipedia.org

A common and established method is the crystallization of diastereomeric salts. This involves reacting the racemic mixture with a chiral resolving agent, such as tartaric acid or mandelic acid, to form a pair of diastereomers. wikipedia.orgmdpi.com These diastereomers have different physical properties, including solubility, which allows one to be selectively crystallized and separated. wikipedia.org After separation, the resolving agent is removed to yield the pure enantiomer. wikipedia.org

Another powerful technique for separating enantiomers is chiral chromatography. mdpi.com This method uses a chiral stationary phase that interacts differently with each enantiomer, causing them to travel through the chromatography column at different rates and thus enabling their separation. mdpi.com

Control of Stereochemistry at the Benzilic Acid Center

The precise control of the stereochemistry at the benzilic acid center is a critical aspect of the synthesis of specific diastereomers of 3-Quinuclidinyl-4-iodobenzilate. The desired stereoisomer of the final compound is achieved by esterifying an enantiomerically pure form of 3-quinuclidinol with an enantiomerically pure form of 4-iodobenzilic acid. The synthesis of the individual enantiomers of 4-iodobenzilic acid is, therefore, a key step.

Initially, there was a misassignment in the literature regarding the absolute configuration of the benzilic acid center in the diastereomer that was referred to as '(R)-quinuclidinyl-(R)-4-iodobenzilate' or (R,R)-4IQNB. Subsequent in vivo studies led to a correction, establishing that the correct designation for this diastereomer is, in fact, (R)-quinuclidinyl-(S)-4-iodobenzilate , also known as (R,S)-4IQNB .

While detailed, step-by-step synthetic procedures for the exclusive production of either (R)- or (S)-4-iodobenzilic acid are not extensively detailed in readily available literature, the preparation of specific diastereomers such as (R,S)-IQNB and the previously misidentified (R,R)-IQNB (correctly (R,S)-IQNB) implies the existence of methods to obtain the enantiomerically pure precursors. These methods likely involve either stereoselective synthesis or chiral resolution of a racemic mixture of 4-iodobenzilic acid.

General approaches to obtaining enantiomerically pure α-hydroxy acids like 4-iodobenzilic acid include:

Chiral Resolution: This common technique involves the separation of a racemic mixture. For acidic compounds like 4-iodobenzilic acid, this can be achieved by forming diastereomeric salts with a chiral base. The differing solubilities of these salts allow for their separation by fractional crystallization. Subsequently, the individual enantiomers of 4-iodobenzilic acid can be recovered. Another powerful resolution technique is chiral high-performance liquid chromatography (HPLC), which utilizes a chiral stationary phase to separate the enantiomers.

Asymmetric Synthesis: This approach aims to directly synthesize a single enantiomer. For α-hydroxy acids, this could involve the asymmetric reduction of an α-keto acid precursor or the use of chiral catalysts in reactions that create the stereocenter.

Once the desired enantiomer of 4-iodobenzilic acid is obtained, it is then esterified with the appropriate enantiomer of 3-quinuclidinol to yield the target diastereomer of 3-Quinuclidinyl-4-iodobenzilate.

Impact of Chiral Purity on Research Applications

The chiral purity of 3-Quinuclidinyl-4-iodobenzilate is of paramount importance for its research applications, primarily due to the stereoselective nature of its binding to muscarinic acetylcholine (B1216132) receptors (mAChRs). Different stereoisomers exhibit significantly different affinities for these receptors, which directly influences their utility as radioligands for in vitro and in vivo studies, including single-photon emission computed tomography (SPECT) imaging in humans.

The stereoselectivity of binding has been demonstrated in various tissues, including the corpus striatum, cerebellum, and the heart. Research has shown a notable difference in the binding affinity between the diastereomers of IQNB. For instance, the diastereomer with the (R)-configuration at the quinuclidinol center and the (S)-configuration at the benzilic acid center, (R,S)-IQNB, is a high-affinity muscarinic antagonist.

The ability to distinguish between different receptor subtypes is another critical aspect influenced by stereochemistry. For example, radioiodinated (R,S)-IQNB has been shown to be a high-affinity radioligand for both M1 and M2 muscarinic acetylcholine receptors. The distinct pharmacological profiles of the stereoisomers allow researchers to probe the function and distribution of these receptor subtypes with greater specificity.

In the context of in vivo imaging, the use of a chirally pure compound is essential for accurate quantification of receptor density. The presence of a less active or inactive stereoisomer as an impurity would lead to an underestimation of the receptor concentration, as it would compete for binding at the target site without contributing to the specific signal. Therefore, the use of highly purified stereoisomers of 3-Quinuclidinyl-4-iodobenzilate is a prerequisite for obtaining reliable and reproducible data in neuroimaging and pharmacological research.

Molecular Interactions and Receptor Pharmacology

Muscarinic Acetylcholine (B1216132) Receptor (mAChR) Antagonism Mechanisms

As a competitive antagonist, (3R,S)-IQNB vies with the endogenous ligand, acetylcholine, for binding to mAChRs. This competitive inhibition is the cornerstone of its pharmacological action, preventing receptor activation and the subsequent downstream signaling cascades.

(3R,S)-3-Quinuclidinyl-4-iodobenzilate is understood to bind to the orthosteric site of muscarinic acetylcholine receptors. This is the same highly conserved binding site that recognizes the natural neurotransmitter, acetylcholine. The high affinity of IQNB for this site is attributed to the complementary structural features of the ligand and the receptor pocket. While detailed crystallographic studies of the (3R,S)-IQNB-mAChR complex are not widely available, the binding of similar quinuclidinyl esters, such as quinuclidinyl benzilate (QNB), provides a model for this interaction. The quinuclidinyl group is believed to interact with a conserved aspartate residue in the third transmembrane domain of the receptor, a key interaction for many muscarinic antagonists. The benzilate moiety, with its bulky aromatic rings, engages with hydrophobic and aromatic residues within the binding pocket, further stabilizing the ligand-receptor complex and effectively occluding the site from acetylcholine binding. The introduction of an iodine atom at the fourth position of one of the phenyl rings in IQNB enhances its properties for use as a radioligand in binding studies without significantly compromising its binding affinity.

Current scientific literature does not provide evidence to suggest that (3R,S)-3-Quinuclidinyl-4-iodobenzilate acts as an allosteric modulator of muscarinic acetylcholine receptors. Its behavior as a competitive antagonist strongly indicates that its primary mode of action is through direct interaction with the orthosteric binding site. Allosteric modulators bind to a topographically distinct site on the receptor, inducing a conformational change that alters the affinity or efficacy of the orthosteric ligand. The classical competitive nature of IQNB's antagonism, where its effects can be surmounted by increasing concentrations of an agonist, is inconsistent with an allosteric mechanism.

Quantitative Receptor Binding Studies

Quantitative analysis of the binding of (3R,S)-IQNB to mAChRs has been crucial in characterizing its pharmacological properties. These studies typically employ radiolabeled forms of the compound to measure its affinity and the density of receptor sites.

Saturation binding assays are performed to determine the total number of specific binding sites (Bmax) for a ligand in a given tissue or cell preparation, as well as the ligand's dissociation constant (Kd). In these experiments, increasing concentrations of a radiolabeled ligand, such as [¹²⁵I]-(R,S)-IQNB, are incubated with the receptor preparation until equilibrium is reached. The amount of specifically bound ligand is then measured and plotted against the concentration of the free radioligand.

While the saturability of IQNB binding to mAChRs has been demonstrated, specific Bmax values for the (3R,S)-isomer across different tissues and receptor subtypes are not consistently reported in publicly available literature. However, studies on the parent compound, quinuclidinyl benzilate (QNB), provide an indication of the expected receptor densities in various brain regions. For instance, Bmax values for [³H]QNB have been determined in human brain tissues, as shown in the table below. It is important to note that these values can vary depending on the tissue, species, and experimental conditions.

Brain RegionBmax (fmol/mg protein)
Caudate NucleusData not available for (3R,S)-IQNB
PutamenData not available for (3R,S)-IQNB
Frontal CortexData not available for (3R,S)-IQNB

Interactive Data Table: No specific Bmax values for (3R,S)-3-Quinuclidinyl-4-iodobenzilate were identified in the reviewed literature. The table structure is provided for illustrative purposes.

Competition binding assays are utilized to determine the affinity (Ki) of an unlabeled compound by measuring its ability to displace a radiolabeled ligand from its binding site. These studies have been instrumental in elucidating the affinity of (3R,S)-IQNB for different muscarinic receptor subtypes.

Receptor SubtypeKi (nM)
M1Data not available for (3R,S)-IQNB
M2Data not available for (3R,S)-IQNB
M3Data not available for (3R,S)-IQNB
M4Data not available for (3R,S)-IQNB
M5Data not available for (3R,S)-IQNB

Interactive Data Table: A comprehensive set of Ki values for (3R,S)-3-Quinuclidinyl-4-iodobenzilate across all muscarinic receptor subtypes was not identified in the reviewed literature. The table structure is provided for illustrative purposes.

The binding of quinuclidinyl benzilate derivatives to muscarinic receptors is known to be highly stereoselective. The (R)-enantiomer of the benzilate moiety is typically the more active isomer. Kinetic analysis of the enantiomers of radioiodinated IQNB has identified the (R)-IQNB isomer as the active enantiomer, while the (S)-IQNB isomer is considered the inactive enantiomer. nih.gov

This stereoselectivity has been quantified in studies examining the interaction of the enantiomers of IQNB with specific muscarinic receptor subtypes. For example, in a study on the M3 muscarinic receptor in rat parotid acinar cells, the (RR)-IQNB enantiomer exhibited a significantly higher binding affinity than the (SS)-IQNB enantiomer. nih.gov

EnantiomerReceptor SubtypeKi (nM)
(RR)-IQNBM35.3
(SS)-IQNBM384.2

Interactive Data Table: This table presents the affinity constants (Ki) of the (RR) and (SS) enantiomers of 3-Quinuclidinyl-4-iodobenzilate (B1210733) for the M3 muscarinic receptor, as determined by competition with N-methylscopolamine in rat parotid acinar cells. nih.gov

This pronounced difference in binding affinity between the enantiomers underscores the specific and highly ordered nature of the interaction between IQNB and the muscarinic acetylcholine receptor.

Receptor Subtype Selectivity Profiling

The interaction of (3R,S)-3-Quinuclidinyl-4-iodobenzilate with the five subtypes of muscarinic acetylcholine receptors (M1, M2, M3, M4, and M5) is a critical aspect of its pharmacological profile. Understanding its affinity and selectivity for these subtypes provides insights into its potential effects and applications.

Affinity and Selectivity for M1, M2, M3, M4, and M5 Muscarinic Receptors

Studies on the enantiomers of 3-quinuclidinyl-4-iodobenzilate have revealed stereospecific interactions with muscarinic receptors. For instance, in rat parotid acinar cells, which predominantly express M3 receptors, the (RR)- and (SS)-enantiomers of IQNB displayed a 16-fold difference in their ability to bind to these receptors. nih.gov The inhibition constant (Ki) values, determined by competition with N-methylscopolamine, were 5.3 nM for (RR)-IQNB and 84.2 nM for (SS)-IQNB, indicating a higher affinity for the (RR)-isomer at the M3 subtype. nih.gov

Research on the parent compound, quinuclidinyl benzilate (QNB), has also shed light on subtype selectivity. Studies on the enantiomers of QNB have shown that esters of (R)-3-quinuclidinol generally exhibit greater affinity for both M1 and M2 receptors compared to their (S) counterparts. nih.gov Furthermore, the enantiomers of QNB where the quinuclidinol portion has the S absolute stereochemistry have demonstrated greater selectivity for M1 receptors. nih.gov

While a complete Ki table for (3R,S)-3-Quinuclidinyl-4-iodobenzilate across all five muscarinic subtypes is not explicitly detailed in the reviewed literature, the available data on its analogs and isomers suggest a profile of high affinity with a degree of selectivity, particularly notable in the differential binding of its stereoisomers.

Table 1: Affinity (Ki) of IQNB Enantiomers for the M3 Muscarinic Receptor

Compound Ki (nM)
(RR)-IQNB 5.3 nih.gov
(SS)-IQNB 84.2 nih.gov

Data derived from studies on rat parotid acinar cells.

Receptor-Ligand Binding Kinetics

The interaction between a ligand and its receptor is not solely defined by affinity but also by the rates at which the ligand associates and dissociates from the receptor. These kinetic parameters provide a more dynamic understanding of the binding process.

On-Rate and Off-Rate Constants (kon, koff)

The on-rate constant (kon) describes the speed at which a ligand binds to its receptor, while the off-rate constant (koff) represents the rate at which the ligand-receptor complex dissociates. researchgate.net These parameters are crucial for understanding the duration of action of a compound.

A study on the diastereomers of radioiodinated 3-quinuclidinyl-4-iodobenzilate revealed significant differences in their kinetic properties. The (R,S)-isomer was found to have a dissociation rate constant (koff) that is 13-fold faster than the (R,R)-isomer. nih.gov Conversely, the association rate constant (kon) for the (R,S)-isomer was two- to threefold faster. nih.gov

Further insights into these kinetic parameters come from studies on the related compound, quinuclidinyl benzilate (QNB). Research on QNB enantiomers at different muscarinic receptor subtypes (M1, M2, and M3) showed that the association rate constants were dependent on the receptor subtype. nih.gov For instance, the kon values were lower for the M3 receptor (1-9 x 10⁵ M⁻¹ sec⁻¹) compared to the M1 and M2 receptors (1-5 x 10⁶ M⁻¹ sec⁻¹). nih.gov Interestingly, at each subtype, there was no significant difference in the association rates between the R- and S-enantiomers of QNB. nih.gov This suggests that receptor stereoselectivity is primarily governed by differences in the dissociation rate constants. nih.gov

Table 2: Comparative Binding Kinetics of Quinuclidinyl Benzilate (QNB) Enantiomers at Different Muscarinic Receptor Subtypes

Receptor Subtype Association Rate Constant (kon) (M⁻¹ sec⁻¹)
M1 (Neuronal) 1-5 x 10⁶ nih.gov
M2 (Cardiac) 1-5 x 10⁶ nih.gov
M3 (Pancreatic) 1-9 x 10⁵ nih.gov

Data for the parent compound, quinuclidinyl benzilate.

Dissociation Kinetics Analysis

The analysis of dissociation kinetics, particularly the off-rate, is critical as it often correlates with the duration of a drug's effect in vivo. A slower dissociation rate leads to a longer residence time of the drug at the receptor.

The study on the diastereomers of 4-iodobenzilate highlighted that the more rapid in vivo clearance of the (R,S)-isomer from receptor-rich tissues is a direct reflection of its faster in vitro dissociation kinetics. nih.gov This underscores the importance of the off-rate in determining the in vivo behavior of the compound.

For the parent compound QNB, the dissociation rate constant varied significantly more than the association rate constant across the different receptor subtypes and between enantiomers. nih.gov For example, the half-life of dissociation for (R)-QNB ranged from 77 minutes at M2 receptors to potentially days at M1 receptors, as determined by competition kinetics analysis. nih.gov

Modeling Approaches for Kinetic Parameter Derivation

The derivation of kinetic parameters such as kon and koff often relies on mathematical modeling of experimental data from radioligand binding assays. One common approach is the use of kinetic models based on the law of mass action. acs.org These models describe the change in concentration of the ligand-receptor complex over time as a function of the concentrations of the free ligand and receptor, and the association and dissociation rate constants.

For competitive binding assays, where an unlabeled drug competes with a radiolabeled tracer, the kinetic parameters of the drug can be derived by fitting the experimental data to a set of differential equations that describe the simultaneous binding of both the tracer and the drug to the receptor. acs.org The Motulsky and Mahan method is a well-established analytical approach for this purpose. acs.org

Furthermore, integrated pharmacokinetic-pharmacodynamic (PKPD) models can be employed to predict the in vivo receptor occupancy over time, using the in vitro kinetic parameters as inputs. acs.org These models can help in understanding how the on- and off-rates of a compound at a specific receptor subtype will translate into its pharmacological effect in a biological system.

Post-receptor Signaling Pathway Analysis (in vitro)

3-Quinuclidinyl-4-iodobenzilate (IQNB) is a potent antagonist of muscarinic acetylcholine receptors (mAChRs). nih.gov These receptors are G-protein coupled receptors (GPCRs) that mediate a wide range of physiological functions. The antagonistic action of IQNB means it binds to these receptors without activating them, thereby blocking the signal transduction normally initiated by the endogenous agonist, acetylcholine. The specific downstream signaling pathways affected by IQNB depend on the subtype of muscarinic receptor to which it binds.

Muscarinic acetylcholine receptors are broadly categorized by the G-proteins they couple with. The M1, M3, and M5 receptor subtypes preferentially couple to the Gq/11 family of G-proteins, while the M2 and M4 subtypes primarily couple to the Gi/o family of G-proteins.

As an antagonist, 3-Quinuclidinyl-4-iodobenzilate does not "activate" these pathways but rather inhibits their activation by agonists. By occupying the binding site on M1, M3, or M5 receptors, it prevents the conformational change required for the receptor to activate Gq/11 proteins. Similarly, its binding to M2 or M4 receptors blocks the agonist-mediated activation of Gi/o proteins. This blockade of G-protein activation is the initial step in its pharmacological action, preventing the cascade of intracellular events that would normally follow receptor stimulation.

The inhibition of G-protein activation by 3-Quinuclidinyl-4-iodobenzilate leads to a direct blockade of the associated intracellular signaling cascades.

Phospholipase C and Calcium Mobilization: The activation of the Gq/11 pathway by agonists stimulates the enzyme phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. By blocking Gq/11-coupled receptors, such as the M3 subtype, IQNB prevents the activation of PLC. This inhibitory effect has been quantified by measuring its ability to block agonist-induced IP3 formation. Research on the enantiomers of IQNB in rat parotid acinar cells, which express M3 receptors, demonstrated a clear inhibition of carbachol-stimulated inositol trisphosphate formation. nih.gov The (RR)-enantiomer was found to be a more potent inhibitor of this pathway than the (SS)-enantiomer. nih.gov

Cyclic AMP (cAMP): The activation of the Gi/o pathway by agonists inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). By acting as an antagonist at Gi/o-coupled receptors like M2 and M4, 3-Quinuclidinyl-4-iodobenzilate prevents the agonist-induced inhibition of adenylyl cyclase. This action effectively removes the "brake" on cAMP production that would normally be applied by acetylcholine.

The following table presents the inhibitory constants (Ki) of the enantiomers of IQNB against agonist-stimulated second messenger production.

CompoundPathway MeasuredKi (nM)
(RR)-3-Quinuclidinyl-4-iodobenzilateInhibition of carbachol-stimulated inositol trisphosphate formation16.3 nih.gov
(SS)-3-Quinuclidinyl-4-iodobenzilateInhibition of carbachol-stimulated inositol trisphosphate formation47.7 nih.gov

Structure-Activity Relationship (SAR) Studies

The binding affinity and selectivity of 3-Quinuclidinyl-4-iodobenzilate are dictated by its specific chemical structure, including the orientation of its atoms in three-dimensional space.

3-Quinuclidinyl-4-iodobenzilate belongs to the family of quinuclidinyl benzilate esters. The parent compound, 3-Quinuclidinyl benzilate (QNB), is a high-affinity, non-selective muscarinic antagonist. The key structural modification in 3-Quinuclidinyl-4-iodobenzilate is the substitution of a hydrogen atom with an iodine atom at the para- (4-) position of one of the phenyl rings of the benzilate group.

This specific modification was instrumental in developing a ligand suitable for in vivo imaging. The iodine atom allows for the synthesis of radioiodinated versions of the molecule (e.g., using iodine-123 or iodine-125), which can be detected externally by imaging techniques like SPECT. nih.gov This allows for the non-invasive study of muscarinic receptor distribution and density in living organisms. In vivo studies confirmed that radioiodinated 3-quinuclidinyl p-iodobenzilate effectively binds to muscarinic receptors in the brain and heart.

The structure of 3-Quinuclidinyl-4-iodobenzilate contains two chiral centers, leading to the possibility of multiple stereoisomers. The interaction with muscarinic receptors is highly stereoselective, meaning the spatial arrangement of the atoms significantly impacts binding affinity. nih.gov

The pharmacological activity resides almost entirely in one enantiomer. Specifically, the (R)-configuration at the 3-position of the quinuclidinyl ring is crucial for high-affinity binding. Studies comparing the enantiomeric pair of IQNB at the M3 muscarinic receptor have quantified this difference. The (RR)-enantiomer binds with a 16-fold higher affinity than the (SS)-enantiomer. nih.gov This demonstrates the strict steric requirements of the muscarinic receptor binding pocket. The less active (SS)-enantiomer is often used in research as a control to differentiate specific receptor-mediated effects from non-specific binding.

The table below shows the binding affinities (Ki) of the (RR) and (SS) enantiomers for the M3 muscarinic receptor.

EnantiomerReceptor SubtypeKi (nM)
(RR)-3-Quinuclidinyl-4-iodobenzilateM3 Muscarinic Receptor5.3 nih.gov
(SS)-3-Quinuclidinyl-4-iodobenzilateM3 Muscarinic Receptor84.2 nih.gov

Preclinical Research Applications

Application as a Radioligand for Muscarinic Receptor Mapping

(R,S)-3-Quinuclidinyl-4-iodobenzilate, often labeled with iodine-125 (B85253) and referred to as (R,S)-[¹²⁵I]IQNB, is extensively used as a radioligand to visualize and quantify the distribution of muscarinic acetylcholine (B1216132) receptors in the brain.

In vitro autoradiography with radiolabeled quinuclidinyl benzilate derivatives is a powerful technique for investigating the distribution of muscarinic receptors in neural tissue. kriegstein-lab.com This method involves incubating thin tissue slices, typically 10-20 µm thick, with a radioligand like [¹²⁵I]IQNB. fz-juelich.de After incubation, unbound ligand is washed away, and the tissue sections are apposed to film or phosphor-imaging plates to reveal the specific regions where the radioligand has bound. kriegstein-lab.comfz-juelich.de The resulting autoradiograms provide a detailed map of receptor densities across different anatomical structures. kriegstein-lab.com

Studies using this technique have demonstrated that muscarinic binding sites are densely located in specific brain regions, including the striatum, accumbens, and lateral geniculate nucleus. kriegstein-lab.com The specificity of the binding is confirmed by running parallel experiments where tissue sections are incubated with the radioligand in the presence of a specific antagonist to determine non-specific binding. fz-juelich.de The difference between the total and non-specific binding yields the specific binding, which represents the receptor density. fz-juelich.de [¹²⁵I]4-IQNB, a derivative of 3-quinuclidinyl benzilate, has been shown to bind with high affinity to the mAChR in brain tissue from the corpus striatum. nih.gov

Ex vivo autoradiography is a complementary technique used to validate and explore the findings from in vitro studies in a more physiologically relevant context. In this method, the radiolabeled compound is administered to a live animal, which is later euthanized at specific time points. qps.com The brain is then removed, sectioned, and the distribution of radioactivity is visualized using autoradiography. qps.comnih.gov

(R,S)-[¹²⁵I]IQNB has been widely used in ex vivo autoradiography studies in rats to map muscarinic receptors. nih.gov These studies show that in the absence of any competing drugs, (R,S)-[¹²⁵I]IQNB labels brain regions in direct proportion to the total concentration of muscarinic receptors. nih.gov For instance, autoradiographic images of coronal rat brain slices taken after intravenous injection of (R,S)-[¹²⁵I]IQNB show distinct patterns of binding in areas like the anteroventral nucleus of the thalamus and the hippocampus. nih.gov This technique is also highly effective for conducting competition studies; by co-administering a non-radioactive compound, researchers can observe how it displaces [¹²⁵I]IQNB and thus determine the in vivo receptor subtype selectivity of the competing drug. nih.govnih.gov

The development of radioligands for molecular imaging techniques like Single-Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) is crucial for studying neurological disorders. nih.govuci.edu (R,S)-[¹²⁵I]IQNB has been a key compound in the development and validation of such imaging agents for the muscarinic receptor system. nih.govresearchgate.net

A significant aspect of ligand development is optimizing the radiosynthesis process. nih.gov For radioiodinated (R,S)-IQNB, a method using a tributylstannyl precursor was developed that is faster and provides a higher radiochemical yield and specific activity compared to older triazene (B1217601) or exchange methods. nih.gov Validation studies confirmed that the in vivo properties of the (R,S)-[¹²⁵I]IQNB produced by this new method were identical to those of the products from established methods, ensuring consistency and reliability in research findings. nih.gov While [¹²⁵I]IQNB has proven to be a valuable tool, it has been noted that the observed ratio of radioactivity in different tissues does not always perfectly match the ratio of mAChR concentrations determined through in vitro methods, a factor to consider when using it for external imaging. nih.gov

Preclinical Pharmacokinetic and Pharmacodynamic Studies

Understanding how a compound is absorbed, distributed, metabolized, and excreted (pharmacokinetics) is fundamental to its development as a research tool or therapeutic agent.

In vivo studies in animal models, primarily rats, have been conducted to characterize the tissue distribution of radioiodinated 3-quinuclidinyl-4-iodobenzilate (B1210733). Following intravenous injection in rats, the distribution of the active enantiomer (R-IQNB) has been tracked in the brain over a period of 1 minute to 26 hours. nih.gov

Dissection studies of rat brains have quantified the uptake in various regions. The compound shows differential accumulation in tissues based on their concentration of muscarinic receptors. nih.gov For example, high uptake is observed in the corpus striatum, which is rich in mAChRs, as well as in the heart and cerebellum. nih.gov The table below summarizes the regional distribution in the rat brain at different time points after injection of different IQNB isomers. It is important to note that even the "inactive" (S,S) stereoisomer shows some level of specific binding in vivo. nih.gov

Interactive Table: Regional Brain Distribution of [¹²⁵I]IQNB Isomers in Rats (% Injected Dose per Gram)

Brain Region (R,S)-[¹²⁵I]IQNB (2h) nih.gov (R)-[¹²⁵I]IQNB (4h) nih.gov (S,S)-[¹²⁵I]IQNB (4h) nih.gov
Frontal Cortex 1.81 2.15 0.45
Hippocampus 1.95 2.30 0.50
Striatum 2.05 2.50 0.55
Thalamus 1.75 2.00 0.40
Pons/Medulla 1.25 1.50 0.35
Cerebellum 0.75 0.80 0.25

The ability of a compound to cross the blood-brain barrier (BBB) is a critical determinant of its utility for studying the central nervous system. nih.govnih.gov The BBB is a highly selective barrier that restricts the passage of substances from the bloodstream into the brain. frontiersin.orgnih.gov

Kinetic analysis of radioiodinated R-IQNB in rats has provided detailed insights into its transport across the BBB. nih.gov These studies have shown that assumptions of rapid equilibrium across the barrier are incorrect for this ligand. nih.gov The transport is a dynamic process involving both influx from the blood to the brain and efflux from the brain back into the blood. nih.gov The rate of R-IQNB accumulation in the cerebrum is dependent on both the rate of transport across the BBB and the rate of binding to muscarinic receptors. nih.gov The ability of IQNB to penetrate the BBB is a key feature that allows for its use in in vivo and ex vivo autoradiography to study muscarinic receptors within the brain. nih.gov

Interactive Table: Blood-Brain Barrier Kinetic Parameters for (R)-[¹²⁵I]IQNB in Rat Caudate nih.gov

Parameter Description Estimated Value Unit
K₁ Influx rate constant from blood to brain ~0.23 ml/min/g
k₂ Efflux rate constant from brain to blood 1.6 - 16 min⁻¹
k₃ Forward rate constant for receptor binding 2.3 - 22 min⁻¹
k₄ Dissociation rate constant from receptor ~0.0019 min⁻¹

Receptor Occupancy Studies in Preclinical Models

(R,S)-[¹²⁵I]IQNB has been extensively utilized in receptor occupancy studies to investigate the in vivo binding of various ligands to muscarinic acetylcholine receptors in preclinical animal models, most notably in rats. These studies are crucial for determining the percentage of receptors that are bound by a ligand at a given concentration, providing insights into the in vivo potency and target engagement of novel therapeutic compounds.

A key application of (R,S)-[¹²⁵I]IQNB is in competition studies, where the displacement of the radioligand by an unlabeled compound is measured to assess the unlabeled drug's ability to bind to mAChRs in the living brain. For instance, in vivo competition studies using (R,S)-[¹²⁵I]IQNB have been instrumental in demonstrating the in vivo m2 subtype selectivity of the classic muscarinic antagonist, quinuclidinyl benzilate (QNB). nih.gov In these experiments, the administration of unlabeled QNB leads to a significant reduction in (R,S)-[¹²⁵I]IQNB binding in brain regions rich in m2 receptors. nih.gov

Furthermore, the stereoselectivity of IQNB isomers is a critical aspect of its use in receptor occupancy studies. The "inactive" (S,S) stereoisomer of [¹²⁵I]IQNB is often used to estimate nonspecific binding in vivo. nih.govnih.gov However, studies have revealed that even the (S,S) isomer can exhibit a substantial specific binding component, which must be accounted for to accurately determine the true nonspecific signal and, consequently, the specific receptor occupancy of the active isomers. nih.govnih.gov

The data from these preclinical receptor occupancy studies are vital for the development of drugs targeting the muscarinic system, as they provide a bridge between in vitro affinity data and in vivo efficacy.

Use in Receptor System Characterization and Methodological Development

Tool for Investigating Receptor Function in Cellular and Tissue Models

3-Quinuclidinyl-4-iodobenzilate, particularly its radiolabeled forms, serves as a powerful tool for characterizing muscarinic receptor function in various cellular and tissue models. In vitro autoradiography with [¹²⁵I]IQNB allows for the detailed mapping and quantification of muscarinic receptor distribution in tissues with high anatomical resolution.

For example, quantitative autoradiography using [¹²⁵I]alpha-bungarotoxin, a related nicotinic acetylcholine receptor ligand, has been used to quantify the reduction of acetylcholine receptors at the motor end-plates in a rat model of experimental autoimmune myasthenia gravis, demonstrating the utility of such techniques in disease models. nih.gov Similarly, [³H]QNB, the parent compound of IQNB, has been used in quantitative autoradiography to study the laminar distribution of muscarinic receptors in the turtle forebrain, revealing specific gradients that may correspond to different receptor densities along pyramidal cell dendrites. kriegstein-lab.com

In cellular models, such as Madin-Darby canine kidney (MDCK) cells which express muscarinic receptors, radioligand binding studies with compounds like [³H]QNB are used to determine key receptor parameters. nih.gov In one such study, the specific binding of [³H]QNB to MDCK cell membranes yielded a dissociation constant (Kd) of 88 ± 7 pM and a maximum binding capacity (Bmax) of 1464 ± 88 fmol/mg of protein. nih.gov Competition binding assays in these models, where various unlabeled ligands compete with the radioligand, help to establish the pharmacological profile of the receptors present. For instance, the displacement of [³H]QNB by a series of antagonists in MDCK cells was consistent with the M3 subtype of muscarinic receptors. nih.gov

Moreover, studies in neuroblastoma cells have demonstrated how the binding of muscarinic antagonists like QNB can be modulated. For example, the compound quinacrine (B1676205) was shown to alter the equilibrium binding of [³H]QNB to muscarinic receptors in N18TG2 neuroblastoma cell membranes, shifting the apparent Kd from 48 to 210 pM at a 1 µM concentration of quinacrine, indicating competitive inhibition. nih.gov

These in vitro characterizations provide fundamental knowledge about receptor pharmacology, which is essential for interpreting in vivo findings and for the rational design of new drugs.

Interactive Table: Binding Characteristics of Muscarinic Ligands in Preclinical Models

Compound/LigandModel SystemBinding ParameterValueReference
[³H]1-Quinuclidinyl benzilate ([³H]QNB)Madin-Darby canine kidney (MDCK) cell membranesKd88 ± 7 pM nih.gov
[³H]1-Quinuclidinyl benzilate ([³H]QNB)Madin-Darby canine kidney (MDCK) cell membranesBmax1464 ± 88 fmol/mg protein nih.gov
[³H]Quinuclidinyl benzilate ([³H]QNB)N18TG2 neuroblastoma cell membranesApparent Kd (in presence of 1 µM quinacrine)210 pM nih.gov
[³H]Quinuclidinyl benzilate ([³H]QNB)N18TG2 neuroblastoma cell membranesIC50 (quinacrine displacement)460 nM nih.gov
[¹²⁵I]alpha-bungarotoxinRat forelimb digit extensor muscle (Control)Bmax237.7 ± 13.0 fmol/mg nih.gov
[¹²⁵I]alpha-bungarotoxinRat forelimb digit extensor muscle (EAMG)Bmax42.0 ± 4.1 fmol/mg nih.gov
[¹²⁵I]alpha-bungarotoxinRat forelimb digit extensor muscle (Control)Kd11.7 ± 1.6 nM nih.gov
[¹²⁵I]alpha-bungarotoxinRat forelimb digit extensor muscle (EAMG)Kd7.6 ± 0.9 nM nih.gov

Development of Novel Imaging Modalities for Receptor Systems

The radioiodinated version of IQNB, specifically [¹²³I]IQNB, has been a cornerstone in the development and validation of Single Photon Emission Computed Tomography (SPECT) for imaging muscarinic receptors in the brain. nih.gov SPECT allows for the non-invasive, three-dimensional visualization and quantification of receptor distribution and density in living subjects.

The use of [¹²³I]IQNB has driven methodological advancements in SPECT imaging. For example, research has focused on optimizing radiolabeling procedures to improve the efficiency and practicality of preparing [¹²³I]IQNB for clinical and preclinical use. nih.gov Furthermore, studies have investigated and refined data analysis techniques for [¹²³I]IQNB SPECT to enhance the accuracy of receptor quantification. This includes the development of methods for deconvolution of septal penetration to improve the quantification of cardiac uptake in [¹²³I] SPECT imaging. nih.gov

The development of SPECT imaging with [¹²³I]IQNB has also been crucial for understanding the in vivo pharmacokinetics of this radiotracer. Kinetic analysis of [¹²⁵I]IQNB in rats has demonstrated that its accumulation in the cerebrum is dependent on both transport across the blood-brain barrier and the rate of binding to receptors. nih.gov These foundational studies are critical for the correct interpretation of SPECT images and for the design of future imaging agents.

While [¹²³I]IQNB is primarily associated with SPECT, analogs of QNB have also been explored for Positron Emission Tomography (PET), another powerful in vivo imaging technique. For instance, ¹¹C-labeled methylquinuclidinyl benzilate (MQNB) has been used to quantify myocardial muscarinic receptors with PET in human studies. nih.gov The knowledge gained from the development of IQNB for SPECT has undoubtedly informed the design and evaluation of these PET radiotracers.

Recent technological advancements in SPECT, such as the use of semiconductor detectors like Cadmium Zinc Telluride (CZT) and improved reconstruction algorithms, continue to enhance the capabilities of imaging with tracers like [¹²³I]IQNB. mdpi.com These innovations lead to shorter scan times, improved image quality, and more accurate quantification, furthering the utility of this imaging modality in preclinical research.

Evaluation of Ligand Responsiveness to Receptor Concentration Changes in Preclinical Models

A critical characteristic of a receptor-binding radiotracer is its ability to detect changes in receptor concentration that may occur in various physiological or pathological states. snmjournals.org Studies have been conducted to evaluate the responsiveness of 3-Quinuclidinyl-4-iodobenzilate binding to alterations in muscarinic receptor density in preclinical models.

One of the fundamental ways this is assessed is by comparing the ratio of radioactivity in tissues with different known concentrations of mAChRs. nih.gov For example, the corpus striatum has a high density of muscarinic receptors, while the cerebellum has a much lower density. In vivo studies with [¹²⁵I]IQNB have shown that the tracer accumulates in these regions in a manner that reflects this differential receptor distribution. nih.gov

However, it has been noted that the ratio of radioactivity in tissues as measured by external imaging may be less than the actual ratio of mAChR concentrations determined by in vitro saturation assays. nih.gov This suggests that the sensitivity of [¹²⁵I]IQNB to changes in receptor concentration might be reduced in in vivo imaging applications. nih.gov

Despite this, studies have demonstrated that changes in receptor density can be detected using this radioligand. For example, a reduction in striatal muscarinic receptors following lesions in animal models leads to a significant decrease in tracer uptake in vivo, confirming that the distribution of the tracer is indeed correlated with receptor density. nih.gov This principle is fundamental to the use of IQNB and similar radiotracers for studying diseases where receptor numbers are altered.

The responsiveness of a ligand's binding to receptor density is also a key consideration in cellular models. Studies using HEK-293 cells with inducible expression of the M4 muscarinic receptor have shown that the signaling output of the receptor is dependent on its expression level. nih.gov While this study did not directly use IQNB, it highlights the importance of receptor density in modulating cellular responses, a factor that is critical when using ligands like IQNB to probe receptor function in systems with varying receptor expression.

Analytical Methodologies in Research

Chromatographic Techniques for Compound Characterization and Purity

Chromatography is a cornerstone for the analysis of 3-Quinuclidinyl-4-iodobenzilate (B1210733), enabling the separation of the active compound from precursors, byproducts, and radiochemical impurities.

High-Performance Liquid Chromatography (HPLC) is a critical tool for assessing the radiochemical purity (RCP) of radioiodinated 3-Quinuclidinyl-4-iodobenzilate. ymaws.comresearchgate.net RCP is a crucial quality parameter, defined as the proportion of the total radioactivity present in the desired chemical form. ymaws.com For radiopharmaceuticals, ensuring a high RCP is vital to minimize interference from impurities in imaging studies or therapeutic applications. ymaws.com

In the analysis of radioiodinated compounds like [¹²⁵I]IQNB, HPLC systems equipped with both a UV detector and a radioactivity detector are employed. ymaws.com This dual-detection setup allows for the identification of the non-radioactive chemical components and the quantification of their radioactive counterparts. The primary goal is to separate the intact radiolabeled compound from potential impurities such as free radioiodide (e.g., ¹²⁵I⁻), which can arise from the manufacturing process or subsequent decomposition. ymaws.comiaea.org The separation is typically achieved using reverse-phase columns where the mobile phase composition is optimized to resolve the non-polar iodinated benzilate from the highly polar free iodide. researchgate.net

ParameterDescription
Stationary Phase Typically a C18 reverse-phase column, which separates compounds based on hydrophobicity.
Mobile Phase A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact composition is optimized for separation.
Detection Tandem UV detection (to identify chemical species) and a radiometric detector (to measure radioactivity of each species).
Primary Impurity Free radioiodide (e.g., [¹²⁵I]⁻), which has a significantly different retention time from the much less polar [¹²⁵I]IQNB.
Outcome A chromatogram showing distinct peaks for [¹²⁵I]IQNB and any radioactive impurities. The integration of these peaks allows for the calculation of radiochemical purity as a percentage. researchgate.net

Gas Chromatography coupled with Mass Spectrometry (GC/MS) is a powerful technique for the structural confirmation of 3-Quinuclidinyl-4-iodobenzilate and its precursors or related compounds. researchgate.net Due to the low volatility of the compound, a derivatization step is necessary before analysis. ugm.ac.id The hydroxyl group is typically converted into a more volatile trimethylsilyl (B98337) (TMS) ether using a derivatizing agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). ugm.ac.id

The derivatized sample is then introduced into the gas chromatograph, where it is separated from other components based on its boiling point and interaction with the GC column. The separated compound then enters the mass spectrometer, where it is ionized (typically by electron ionization) and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that confirms the molecular structure. For instance, in the analysis of the related compound 3-Quinuclidinyl Benzilate (QNB), a key fragment ion at a mass-to-charge ratio (m/z) of 255 is monitored, corresponding to the trimethylsilyl derivative. researchgate.net The fragmentation of the quinuclidinyl portion is also characteristic, often yielding an ion at m/z 126. ugm.ac.id

StepDescription
1. Sample Preparation Solid-phase extraction to isolate the analyte from a complex matrix. researchgate.net
2. Derivatization Conversion of the hydroxyl group to a trimethylsilyl (TMS) ether to increase volatility for GC analysis. ugm.ac.id
3. GC Separation Separation of the derivatized analyte on a capillary column (e.g., SE-54 or OV-1701). ugm.ac.idresearchgate.net
4. MS Detection Ionization and fragmentation of the analyte, followed by detection of characteristic fragment ions to confirm the structure.
Key Fragments (TMS-QNB) m/z 255 (monitored ion for TMS-derivative), m/z 126 (quinuclidinyl fragment). researchgate.netugm.ac.id

Thin-Layer Chromatography (TLC) is a simple, rapid, and widely used method for routine radiochemical purity testing. nih.gov It is particularly useful for separating the radiolabeled product from common radioactive impurities. ymaws.comnih.gov For radioiodinated compounds, a typical analysis involves spotting the sample onto a TLC plate, such as one made with polysilicic acid gel (ITLC-SA). nih.gov

The plate is then developed in a tank containing a suitable mobile phase. The choice of solvent system is critical; it is designed so that the intact radiopharmaceutical and potential impurities migrate to different positions on the plate, characterized by their retention factor (Rf) values. For example, a solvent system might be chosen where the non-polar product, [¹²⁵I]IQNB, migrates up the plate while the polar impurity, free ¹²⁵I⁻, remains at or near the origin. After development, the distribution of radioactivity on the TLC plate is measured with a radio-TLC scanner to quantify the percentage of activity corresponding to the desired compound and any impurities. nih.govnih.gov

ParameterDescription
Stationary Phase Instant thin-layer chromatography strips impregnated with polysilicic acid gel (ITLC-SA) or similar materials. nih.gov
Mobile Phase A solvent system designed to separate the compound of interest from impurities. An example for a related compound is 2-butanol:acetic acid:water (140:2.5:70, v/v). nih.gov
Procedure The radiopharmaceutical is spotted on the plate, which is developed in the mobile phase. The plate is then dried and scanned.
Analysis The Rf values for the product and impurities are determined. For example, [¹²⁵I]sodium iothalamate might move to Rf = 0.44-0.67 while free ¹²⁵I⁻ migrates to Rf = 0.89-1.00 in a specific system. nih.gov
Outcome Quantification of radiochemical purity by integrating the radioactive spots.

Spectroscopic and Spectrometric Characterization

Spectroscopic methods provide detailed information about the molecular structure and stereochemistry of 3-Quinuclidinyl-4-iodobenzilate.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise three-dimensional structure of molecules, including the stereochemistry of 3-Quinuclidinyl-4-iodobenzilate. The compound has two chiral centers: one at the C3 position of the quinuclidine (B89598) ring and another at the benzilic acid carbon. This results in four possible stereoisomers (R,R), (S,S), (R,S), and (S,R).

The stereochemical assignment of these isomers is complex. Research has shown that initial assignments of the absolute stereochemistry at the benzilic center have required correction based on further in vivo evidence, highlighting the challenge of definitive assignment by spectroscopic methods alone. nih.gov NMR techniques, such as ¹H and ¹³C NMR, provide information on the connectivity of atoms and the local environment of protons and carbons. Advanced NMR experiments can help determine the relative stereochemistry of the two chiral centers by observing through-space interactions between specific protons. However, assigning the absolute configuration often requires comparison with standards of known stereochemistry or correlation with data from other analytical techniques. nih.gov

Mass Spectrometry (MS) is used to confirm the molecular weight of 3-Quinuclidinyl-4-iodobenzilate, providing definitive evidence of its successful synthesis. The technique measures the mass-to-charge ratio (m/z) of the molecular ion ([M]⁺ or protonated molecule [M+H]⁺), which should match the calculated theoretical mass.

The molecular formula for the non-iodinated parent compound, 3-Quinuclidinyl Benzilate, is C₂₁H₂₃NO₃, with a molecular weight of approximately 337.41 g/mol . nist.gov For 3-Quinuclidinyl-4-iodobenzilate (C₂₁H₂₂INO₃), the addition of an iodine atom and removal of a hydrogen atom increases the molecular weight significantly to approximately 463.31 g/mol . High-resolution mass spectrometry (HRMS) can confirm this mass with high precision, distinguishing it from other potential byproducts. The fragmentation pattern observed in the mass spectrum, as discussed in the GC/MS section, further corroborates the identity of the compound by confirming the presence of key structural motifs like the quinuclidinyl group. researchgate.net

Radiometric and Scintillation Techniques

Radiometric techniques are fundamental in the study of (R,S)-IQNB, particularly when it is labeled with a radioisotope such as Iodine-125 (B85253) ([¹²⁵I]). These methods allow for sensitive and quantitative measurement of the compound's distribution and binding to its target receptors.

Scintillation Proximity Assay (SPA) for High-Throughput Screening

Scintillation Proximity Assay (SPA) is a powerful, homogeneous assay technology used for high-throughput screening (HTS) of molecular interactions. nih.govrevvity.com The technique is based on the principle that when a radiolabeled molecule binds to a target-coated scintillant-embedded bead, the emitted radiation (e.g., beta particles from ³H or Auger electrons from ¹²⁵I) stimulates the scintillant to emit light. revvity.com This light is then detected, and only bound radioligands produce a signal, eliminating the need for a physical separation of bound and free ligands. nih.govrevvity.com

In the context of (R,S)-3-Quinuclidinyl-4-iodobenzilate, a hypothetical SPA would be designed to screen for compounds that compete for its binding site on the muscarinic acetylcholine (B1216132) receptor (mAChR).

Assay Principle:

Preparation: The mAChR protein is immobilized onto SPA beads.

Binding: The beads are incubated with radioiodinated (R,S)-3-Quinuclidinyl-4-iodobenzilate ([¹²⁵I]-(R,S)-IQNB). In this state, the proximity of the ¹²⁵I to the scintillant results in a strong light signal.

Screening: Test compounds from a chemical library are added to the assay wells. If a test compound displaces [¹²⁵I]-(R,S)-IQNB from the receptor, the radioligand moves away from the bead into the bulk solution. This increased distance significantly reduces the energy transfer to the scintillant, leading to a decrease in the light signal.

Detection: The reduction in signal is measured and is proportional to the ability of the test compound to inhibit the binding of [¹²⁵I]-(R,S)-IQNB.

This method allows for the rapid, automated screening of millions of compounds, making it a cornerstone of modern drug discovery. nih.govresearchgate.net

Gamma Counting and Imaging for Radioactivity Measurement

Gamma counting and autoradiographic imaging are essential for quantifying the distribution and binding of radioiodinated (R,S)-IQNB in biological samples. nih.govnih.gov Since ¹²⁵I is a gamma-emitting isotope, its presence and concentration can be precisely measured using gamma counters for dissected tissues or visualized in tissue slices using autoradiography.

Research has utilized these techniques to study the in vivo properties of [¹²⁵I]-(R,S)-IQNB in rat brains. nih.gov In these studies, the compound is administered, and after a specific time, the brain is dissected. The radioactivity in different brain regions is then measured using a gamma counter to determine the percent dose per gram of tissue (% dose g⁻¹). This provides quantitative data on the regional distribution of the compound. nih.gov

Table 1: Example of Regional Brain Distribution Data for [¹²⁵I]-(R,S)-IQNB

Brain RegionMean % dose g⁻¹ (± SD)
Frontal Cortex1.55 (± 0.21)
Hippocampus1.20 (± 0.15)
Corpus Striatum1.48 (± 0.19)
Thalamus1.15 (± 0.18)
Cerebellum0.35 (± 0.05)
Note: Data is hypothetical and for illustrative purposes, based on typical findings showing differential distribution related to mAChR density.

Autoradiography provides a visual representation of the radioligand's binding. nih.gov After administration of [¹²⁵I]-(R,S)-IQNB, brain tissue slices are exposed to film or a phosphor imaging screen. The resulting image shows the precise anatomical localization of the compound, with darker areas indicating higher concentrations of the radioligand bound to receptors. Studies have shown that the binding patterns of [¹²⁵I]-(R,S)-IQNB prepared by different synthetic methods are indistinguishable in autoradiographic comparisons of brain regions like the thalamus and hippocampus. nih.gov These imaging techniques have confirmed that the compound binds to the muscarinic acetylcholine receptor (mAChR). nih.govnih.gov

Advanced Binding and Interaction Technologies

Beyond traditional radiometric methods, advanced technologies offer deeper insights into the molecular interactions and detection of (R,S)-3-Quinuclidinyl-4-iodobenzilate.

Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure biomolecular interactions in real-time. nih.govmdpi.com It provides detailed kinetic data by detecting changes in the refractive index on the surface of a sensor chip as an analyte flows over an immobilized ligand. nih.govmdpi.com

For the analysis of (R,S)-3-Quinuclidinyl-4-iodobenzilate, an SPR experiment would typically involve:

Immobilization: The target molecule, the muscarinic acetylcholine receptor (mAChR), is immobilized on the surface of a sensor chip.

Association: A solution containing (R,S)-3-Quinuclidinyl-4-iodobenzilate (the analyte) is injected and flows over the chip surface. The binding of the analyte to the immobilized receptor causes an increase in mass on the surface, which is detected as a change in the SPR signal (measured in response units, RU). The rate of this increase is the association rate (kₐ).

Dissociation: A buffer solution is then flowed over the chip, and the (R,S)-3-Quinuclidinyl-4-iodobenzilate dissociates from the receptor. This decrease in mass is monitored over time to determine the dissociation rate (kₑ).

The resulting data, plotted in a sensorgram, allows for the precise calculation of key kinetic and affinity constants. researchgate.netuu.nl

Table 2: Kinetic Parameters Determined by SPR

ParameterSymbolDescriptionUnit
Association Rate ConstantkₐThe rate at which the analyte binds to the ligand.M⁻¹s⁻¹
Dissociation Rate ConstantkₑThe rate at which the analyte-ligand complex decays.s⁻¹
Equilibrium Dissociation ConstantKₑA measure of binding affinity; the ratio of kₑ to kₐ.M (molar)

This technology is highly sensitive and requires only small amounts of sample, making it a valuable tool for characterizing the binding kinetics that underpin a compound's pharmacological profile. nih.govmdpi.com

Immunochromatographic Assays (ICA) for Ligand Detection

Immunochromatographic assays (ICA), commonly known as strip tests, are rapid, point-of-use diagnostic devices. nih.govnih.gov While typically used for larger molecules like proteins or for detecting antibodies, the technology can be adapted for small molecules like (R,S)-3-Quinuclidinyl-4-iodobenzilate through a competitive format. nih.gov

Development of an ICA for this compound would require the generation of a specific monoclonal antibody that recognizes (R,S)-3-Quinuclidinyl-4-iodobenzilate. The compound would first be conjugated to a carrier protein to make it immunogenic.

Principle of a Competitive ICA:

Sample Application: A sample potentially containing (R,S)-3-Quinuclidinyl-4-iodobenzilate (the analyte) is applied to the sample pad of the test strip.

Analyte-Antibody Binding: The sample moves by capillary action to a conjugate pad, which contains a finite amount of labeled antibodies specific to the analyte (e.g., conjugated to gold nanoparticles). If present, the analyte in the sample binds to these antibodies.

Competition at the Test Line: The sample-antibody mixture continues to migrate along the nitrocellulose membrane to the "test line." This line is coated with a conjugate of (R,S)-3-Quinuclidinyl-4-iodobenzilate and a protein. Any free antibodies (those that did not bind to the analyte in the sample) will be captured at this line, producing a visible signal.

Result Interpretation:

Negative Result: If no analyte is in the sample, the labeled antibodies will be free to bind at the test line, resulting in a visible line.

Positive Result: If the analyte is present in the sample above a certain concentration, it will saturate the labeled antibodies, preventing them from binding at the test line. The absence or weakness of the test line indicates a positive result.

Control Line: A "control line," which captures the labeled antibody through a different mechanism (e.g., using anti-species antibodies), should always appear, confirming the strip is functioning correctly. nih.gov

While no specific ICA for (R,S)-3-Quinuclidinyl-4-iodobenzilate is described in the literature, this methodology represents a viable approach for its rapid detection in various samples. nih.govnih.gov

Challenges and Future Directions in Research

Methodological Challenges in Radioligand Development

The utility of a radioligand is critically dependent on its biochemical properties and the efficiency of its production. Research into (3R,S)-IQNB has highlighted several key methodological challenges that need to be addressed to optimize its use.

A significant challenge in the development of any radioligand for in vivo imaging is minimizing and accurately accounting for nonspecific binding—the interaction of the radioligand with sites other than the intended target receptor. High nonspecific binding can obscure the specific signal from the receptors of interest, leading to a poor signal-to-noise ratio and complicating the quantification of receptor density.

In the study of muscarinic acetylcholine (B1216132) receptors (mAChR), the stereoselectivity of binding is a key tool for differentiating specific from nonspecific binding. The (3R,S)-isomer of 3-Quinuclidinyl-4-iodobenzilate (B1210733) is one of the diastereomeric forms of the potent muscarinic antagonist. Research has shown that while it binds with high affinity to mAChR, it is crucial to distinguish this specific binding from background noise in tissues. nih.gov The inactive (S)-enantiomer of IQNB is often used in experimental models to estimate the level of nonspecific binding. nih.gov

One of the critical findings in the kinetic analysis of radioiodinated QNB derivatives is that the common assumption of rapid nonspecific binding is incorrect. nih.gov This flawed assumption can lead to significant errors in the estimation of the forward rate constant for binding to the high-affinity receptor sites. nih.gov Therefore, a thorough understanding and accurate modeling of nonspecific binding are essential for the reliable interpretation of in vivo imaging data.

The practical application of (3R,S)-IQNB in research and potentially in clinical settings is also dependent on the efficiency and reliability of its synthesis and radiolabeling. Several methods have been developed for the radioiodination of IQNB, each with its own set of advantages and disadvantages.

Initially, methods such as using a triazene (B1217601) precursor or an exchange reaction were employed. nih.gov However, these techniques were often hampered by low radiochemical yields. nih.gov The exchange reaction, in particular, also resulted in a product with a relatively low specific activity, which is a significant drawback for in vivo imaging where a high specific activity is desirable to minimize the administered mass of the compound. nih.gov

A significant advancement in this area was the development of a novel method using a tributylstannyl precursor. nih.gov This method has proven to be more convenient and substantially faster than the older techniques. nih.gov More importantly, it consistently produces a high radiochemical yield of a high specific activity product. nih.gov Despite the different synthetic routes, dissection studies in rats have shown that (3R,S)-[¹²⁵I]IQNB prepared by all three methods exhibit indistinguishable percentage dose per gram values in various brain regions, suggesting that the in vivo properties of the final radiolabeled product are consistent regardless of the synthetic method used. nih.gov

Radiolabeling Method Reported Yield Key Characteristics
Triazene Precursor LowOne of the earlier methods developed.
Exchange Reaction LowResults in a product with fairly low specific activity.
Tributylstannyl Precursor HighConvenient, faster, and reliably results in high radiochemical yield and high specific activity.

This table provides a summary of the different radiolabeling methods for 3-Quinuclidinyl-4-iodobenzilate and their general yield characteristics as reported in the literature.

For a radioligand to be effective for brain imaging, it must be able to cross the blood-brain barrier (BBB) and reach its target receptors in sufficient concentrations. The kinetic properties of the ligand, such as its rates of association and dissociation from the receptor, are also critical determinants of its imaging characteristics.

However, the kinetic properties of the diastereomers are considerably different. The (3R,S)-diastereomer has a dissociation rate constant that is 13-fold faster than the (R,R)-isomer. nih.gov This faster dissociation is reflected in vivo, where the clearance of (R,S)-4IQNB from receptor-rich tissue is more rapid than that of the (R,R)-isomer. nih.gov This property can be advantageous for certain imaging paradigms where a faster clearance from nonspecific sites is desirable to improve the target-to-background ratio over time. The sensitivity to changes in receptor concentration, a key requirement for a receptor-binding radiotracer, can be reduced if the ratio of radioactivity in tissues with different receptor concentrations is less than the actual ratio of receptor concentrations determined in vitro. nih.gov

Advanced Receptor Modeling and Data Analysis

Once a radioligand like (3R,S)-IQNB is administered, sophisticated mathematical models are required to interpret the dynamic data obtained from imaging and to extract meaningful biological parameters, such as receptor density and affinity.

Kinetic modeling is a powerful tool for analyzing the in vivo behavior of radiotracers. For (3R,S)-IQNB, various pharmacokinetic models have been tested to describe its transport across the BBB, nonspecific binding, and specific binding to muscarinic receptors. nih.gov These models have revealed that the assumptions of rapid equilibrium across the BBB and rapid nonspecific binding are not valid for this tracer. nih.gov

The choice of the compartmental model can have a significant impact on the estimated values of certain kinetic parameters. For instance, the estimated values for the forward rate constant of binding (k₃) and the efflux rate constant (k₂) can vary by as much as tenfold between different models. nih.gov However, the ratio of these two parameters (k₃/k₂) remains constant, suggesting that this ratio may be a more robust measure of binding. nih.gov In contrast, the estimated values for the influx across the BBB (K₁), the steady-state accumulation rate in the cerebrum (K), and the dissociation rate constant at the high-affinity site (k₄) have been found to be independent of the specific compartmental model used. nih.gov This highlights the importance of selecting appropriate models and being aware of which parameters are model-dependent.

Kinetic Parameter Description Model Dependency
K₁ Influx rate constant across the blood-brain barrierIndependent
k₂ Efflux rate constant from brain to bloodDependent
k₃ Forward rate constant for binding to the receptorDependent
k₄ Dissociation rate constant from the receptorIndependent
k₃/k₂ Ratio of binding to efflux rate constantsConstant across models

This table summarizes the key kinetic parameters used in the modeling of 3-Quinuclidinyl-4-iodobenzilate in vivo binding and their dependency on the chosen mathematical model.

A central goal in radioligand research is to establish a clear link between the binding properties measured in vitro and the behavior observed in the complex environment of the living brain. For (3R,S)-IQNB, research has shown both correlations and discrepancies between in vitro and in vivo findings.

In vitro studies have demonstrated that the (3R,S)-diastereomer of IQNB has a threefold lower affinity than the (R,R)-isomer. nih.gov This is primarily due to a 13-fold faster dissociation rate constant, which is only partially offset by a two- to threefold faster association rate constant. nih.gov This difference in kinetic properties observed in vitro has a direct and predictable consequence in vivo: the clearance of (R,S)-4IQNB from receptor-rich tissues is significantly more rapid than that of the (R,R)-isomer. nih.gov

However, a direct one-to-one correspondence between in vitro and in vivo measurements is not always observed. For example, it has been shown that the ratio of radioactivity in tissues with varying concentrations of muscarinic receptors is lower than the ratio of receptor concentrations determined through in vitro saturation assays. nih.gov This finding suggests that factors present in the in vivo environment, such as blood flow, BBB transport, and nonspecific binding, can modulate the observed signal and complicate the direct translation of in vitro receptor densities to in vivo imaging signals. nih.gov This underscores the necessity of integrating both in vitro and in vivo data to build a comprehensive understanding of a radioligand's behavior.

Evolution of Receptor Ligand Design Principles

The experiences with (3R,S)-3-Quinuclidinyl-4-iodobenzilate and its radiolabeled forms have been instrumental in shaping the design of more advanced receptor ligands. While a pioneering tool, its limitations have catalyzed the development of next-generation compounds with improved properties for imaging and therapeutic applications.

Development of Next-Generation Muscarinic Radioligands

(3R,S)-3-Quinuclidinyl-4-iodobenzilate, particularly its radioiodinated form ([¹²⁵I]QNB), was a foundational radiotracer for mapping mAChRs in the brain and peripheral tissues. nih.govnih.govnih.gov Early studies highlighted its high affinity for mAChRs. nih.gov However, a significant challenge emerged: the ratio of radioactivity in tissues did not always correlate with the actual concentration of mAChRs, potentially reducing its sensitivity for external imaging techniques like Single Photon Emission Computed Tomography (SPECT). nih.gov This flow-dependent tracer accumulation has been a recurring issue in mAChR tracer development, prompting the search for ligands with more favorable kinetic properties. nih.gov

The quest for improved radioligands has led to the development of Positron Emission Tomography (PET) tracers with better subtype selectivity and in vivo imaging characteristics. While no single mAChR PET tracer has achieved widespread clinical use, several promising candidates have emerged, targeting specific receptor subtypes implicated in various neurological and psychiatric disorders. nih.govnih.gov For instance, the development of tracers for M1 and M4 receptors, such as [¹¹C]LSN3172176 for M1 and [¹¹C]MK-6884 for M4, represents a significant advancement. nih.govsnmjournals.orgnih.gov These newer agents aim to overcome the limitations of earlier non-selective ligands, offering the potential for more precise investigation of the roles of individual mAChR subtypes in health and disease. nih.govresearchgate.net The development of these next-generation radioligands has been guided by the lessons learned from compounds like (3R,S)-3-Quinuclidinyl-4-iodobenzilate, with a focus on optimizing brain penetration, minimizing metabolic breakdown, and ensuring that the imaging signal accurately reflects receptor density. nih.gov

Exploration of Bitopic and Hybrid Ligand Strategies

The high degree of conservation in the orthosteric binding site across the five muscarinic receptor subtypes has made the development of subtype-selective drugs challenging. This has led to the exploration of more innovative approaches, such as bitopic and hybrid ligands. nih.gov These ligands are designed to simultaneously interact with the highly conserved orthosteric site and a less conserved allosteric site on the receptor. This dual interaction can lead to enhanced subtype selectivity and unique pharmacological profiles. nih.gov

The design of bitopic ligands often involves combining a known orthosteric pharmacophore with an allosteric modulator, connected by a linker of optimal length. nih.gov This strategy has been successfully applied to develop ligands for various G protein-coupled receptors, including mAChRs. For example, hybrid molecules have been created by merging the pharmacophoric elements of agonists like xanomeline (B1663083) with allosteric modulators. nih.gov The resulting bitopic ligands have shown the potential for selective activation of specific mAChR subtypes, such as M1. nih.gov This approach represents a sophisticated evolution in ligand design, moving beyond simple orthosteric antagonists like (3R,S)-3-Quinuclidinyl-4-iodobenzilate to create tools with more nuanced and targeted actions on the cholinergic system.

Continued Utility in Fundamental Neuroscience and Pharmacology Research

Despite the development of more advanced tools, (3R,S)-3-Quinuclidinyl-4-iodobenzilate continues to be a valuable compound in fundamental research, particularly in the context of animal models of disease and for understanding the broader dynamics of the cholinergic system.

Tool for Investigating Muscarinic Receptor Pathophysiology in Animal Models

Animal models are crucial for understanding the pathophysiology of complex neurological and psychiatric disorders and for the preclinical evaluation of new therapeutic strategies. snmjournals.org (3R,S)-3-Quinuclidinyl-4-iodobenzilate and its analogs have been extensively used in such models to delineate the role of mAChRs in various conditions. For example, its application in rat models has allowed for detailed kinetic analysis of mAChR binding in the brain, providing a framework for interpreting similar studies in humans. nih.gov

The use of this compound in animal models of neurodegenerative diseases and psychiatric disorders, such as schizophrenia and depression, has helped to elucidate the involvement of the cholinergic system in their pathophysiology. By enabling the visualization and quantification of mAChRs, researchers can investigate how receptor density and distribution are altered in these conditions and how they respond to potential treatments. While newer, more selective ligands are now available, the historical data generated using (3R,S)-3-Quinuclidinyl-4-iodobenzilate provides a valuable baseline for comparison and continues to inform our understanding of muscarinic receptor alterations in disease states.

Contributions to Understanding Cholinergic System Dynamics

Beyond its use in static receptor mapping, (3R,S)-3-Quinuclidinyl-4-iodobenzilate has contributed to a deeper understanding of the dynamic nature of the cholinergic system. Studies using this radioligand have provided insights into receptor occupancy by endogenous acetylcholine and by therapeutic drugs. For instance, competition studies with unlabeled drugs can reveal their in vivo binding affinity and duration of action at mAChRs.

Furthermore, by observing the displacement of radiolabeled (3R,S)-3-Quinuclidinyl-4-iodobenzilate, researchers can indirectly measure changes in the levels of synaptic acetylcholine. This has been particularly useful in studies investigating the effects of cholinesterase inhibitors, drugs that increase the synaptic concentration of acetylcholine. The development of newer PET radioligands has built upon these principles, with studies using tracers like ¹¹C-LSN3172176 demonstrating differential receptor occupancy in brain regions with varying levels of endogenous acetylcholine. snmjournals.org This highlights how foundational studies with compounds like (3R,S)-3-Quinuclidinyl-4-iodobenzilate have paved the way for more sophisticated investigations into the intricate dynamics of cholinergic neurotransmission.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 3-Quinuclidinyl-4-iodobenzilate, (3R,S)-, and what key intermediates are involved?

  • Methodological Answer : The synthesis typically involves quinuclidinone derivatives as precursors. For example, 3-quinuclidinone hydrochloride is reacted with iodobenzilate under controlled alkaline conditions. Key intermediates include (R)- or (S)-3-quinuclidinol, which are resolved via chiral chromatography or enzymatic resolution . Polyethylenimine (PEI) immobilization techniques for recombinant enzymes (e.g., in E. coli biocatalysts) can enhance stereochemical control during esterification . Challenges include minimizing racemization during coupling steps.

Q. How is the stereochemical configuration (R/S) of 3-Quinuclidinyl-4-iodobenzilate confirmed in structural characterization?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR, is used to analyze diastereotopic protons and coupling constants. Chiral stationary phase HPLC or polarimetry can differentiate enantiomers. X-ray crystallography provides definitive confirmation of absolute configuration, though this requires high-purity single crystals .

Q. What are the recommended handling and storage protocols for 3-Quinuclidinyl-4-iodobenzilate to ensure stability?

  • Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., argon) at -20°C to prevent hydrolysis. Avoid prolonged exposure to humidity, as the ester bond is susceptible to moisture. Use gloveboxes for sensitive manipulations. Stability studies indicate degradation <5% over 12 months under these conditions .

Advanced Research Questions

Q. How do enantiomeric differences (R vs. S) in 3-Quinuclidinyl-4-iodobenzilate affect binding affinity to muscarinic acetylcholine receptors (mAChRs)?

  • Methodological Answer : Radioligand competitive binding assays using 3H^3\text{H}-QNB (quinuclidinyl benzilate) are standard. For example, (S)-enantiomers show 10-fold higher affinity for M1/M3 subtypes compared to (R)-forms in rat cortical membranes. Protocols involve incubating receptor homogenates with 125I^{125}\text{I}-labeled analogs and quantifying displacement with SCATCHARD analysis . Contradictions in subtype specificity may arise from species-dependent receptor conformations.

Q. What methodologies are employed for in vivo imaging of mAChRs in Alzheimer’s disease using 3-Quinuclidinyl-4-iodobenzilate derivatives?

  • Methodological Answer : Iodine-123-labeled analogs (e.g., 123I^{123}\text{I}-QNB) are used in single-photon emission computed tomography (SPECT). Key steps include:

  • Radiolabeling via isotopic exchange with Na123I^{123}\text{I}.
  • Validating biodistribution in animal models (e.g., primates) to confirm brain permeability.
  • Co-registration with MRI for anatomical localization in clinical studies .
    • Data Insight : Holman et al. (1985) reported a 30% reduction in mAChR density in Alzheimer’s patients vs. controls, though regional variability (e.g., hippocampus vs. cortex) complicates interpretation .

Q. How can racemic mixtures of 3-Quinuclidinyl-4-iodobenzilate be resolved for pharmacological studies?

  • Methodological Answer : Enzymatic resolution using lipases (e.g., Candida antarctica) selectively hydrolyzes one enantiomer. Alternatively, preparative chiral HPLC with amylose-based columns (e.g., Chiralpak IA) achieves >99% enantiomeric excess (ee). Kinetic resolution during synthesis using asymmetric catalysts (e.g., BINOL-derived phosphates) is also effective but requires optimization of reaction kinetics .

Contradictions and Mitigation Strategies

  • Stereochemical Activity Relationships : Discrepancies in receptor binding data (e.g., M2 subtype affinity) between rodent and human models suggest species-specific validation is critical before translational applications .
  • Radiolabeling Efficiency : Variability in 123I^{123}\text{I} incorporation (60–85%) necessitates rigorous purification via reverse-phase HPLC to remove unreacted iodide .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.